

Enpp-1-IN-15: A Comparative Analysis of Efficacy in Oncology Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Enpp-1-IN-15**

Cat. No.: **B15572963**

[Get Quote](#)

A deep dive into the preclinical performance of **Enpp-1-IN-15**, a highly potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor, reveals its promising potential in cancer immunotherapy. This guide provides a comparative summary of its efficacy across different cancer models, supported by available experimental data and detailed methodologies.

Enpp-1-IN-15, also identified as Compound 88a, has emerged as a significant subject of interest for researchers in oncology. Its mechanism of action, centered on the inhibition of ENPP1, positions it as a key player in the modulation of the tumor microenvironment. ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING pathway, a key component of the innate immune system's anti-tumor response, through the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP). Furthermore, ENPP1 contributes to an immunosuppressive environment by producing adenosine. By inhibiting ENPP1, **Enpp-1-IN-15** aims to restore and enhance the body's natural anti-cancer immunity.

Potency and In Vitro Activity

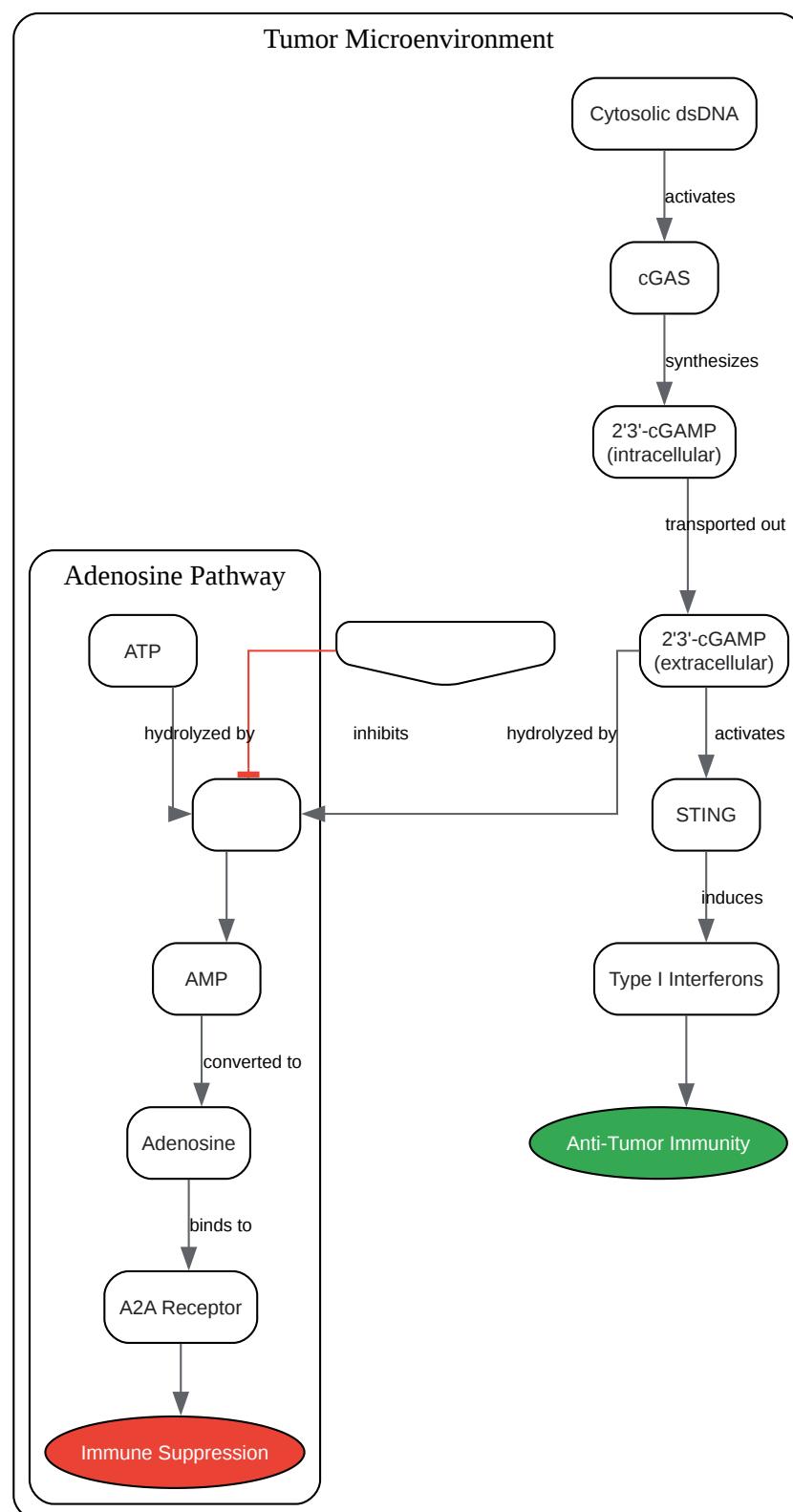
Enpp-1-IN-15 has demonstrated exceptional potency as an ENPP1 inhibitor. Reports from chemical suppliers indicate a K_i value of 0.00586 nM, establishing it as one of the most potent inhibitors documented to date. This high potency suggests that it can effectively block ENPP1 activity at very low concentrations, a desirable characteristic for a therapeutic agent.

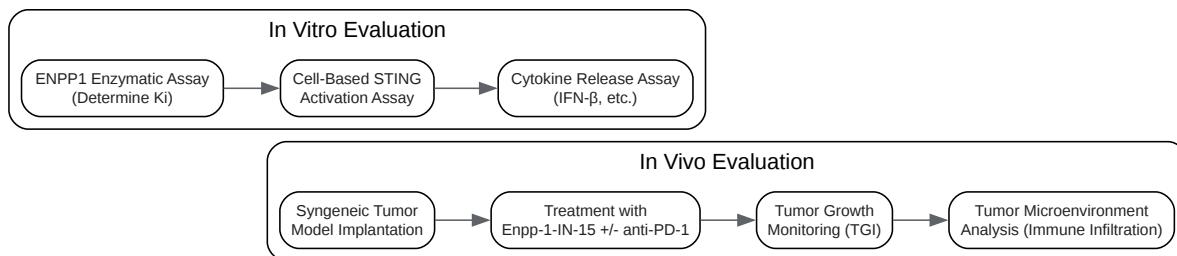
While specific in vitro efficacy data for **Enpp-1-IN-15** in various cancer cell lines is not yet widely published in peer-reviewed literature, the general activity of potent ENPP1 inhibitors has been characterized. These inhibitors have been shown to effectively block the hydrolysis of

cGAMP in cellular assays, leading to the activation of the STING pathway and subsequent production of type I interferons and other pro-inflammatory cytokines.

Efficacy in Preclinical Cancer Models

Preclinical studies involving various ENPP1 inhibitors in syngeneic mouse models have provided proof-of-concept for this therapeutic strategy. While specific *in vivo* data for **Enpp-1-IN-15** is not readily available in the public domain, the collective evidence from other potent ENPP1 inhibitors offers valuable insights into its potential efficacy in different cancer types.


Cancer Model	Alternative ENPP1 Inhibitor	Monotherapy Efficacy (Tumor Growth Inhibition - TGI)	Combination Therapy Efficacy (with anti-PD-1/L1)
Colon Cancer (CT-26)	Unnamed Candidate 1 (IV)	53%	81%
Colon Cancer (CT-26)	Unnamed Candidate 2 (Oral)	39%	86%
Colon Cancer (MC38)	OC-1 (Oral)	20-40%	~75%
Breast Cancer (4T1)	AVA-NP-695	Data not specified	Data not specified
Breast Cancer (MDA-MB-231, MDA-MB-468 organoids)	SR-8541A	Not specified	Significant increase in immune infiltration and IFN signaling


This table summarizes data for alternative ENPP1 inhibitors in the absence of specific public data for **Enpp-1-IN-15**.

These findings highlight that ENPP1 inhibitors, as a class, exhibit significant anti-tumor activity, particularly when used in combination with immune checkpoint inhibitors. The synergistic effect observed is attributed to the complementary mechanisms of action: ENPP1 inhibition enhances the innate immune response, making the tumor more susceptible to the adaptive immune response boosted by checkpoint blockade.

Signaling Pathways and Experimental Workflows

The therapeutic effect of **Enpp-1-IN-15** is primarily mediated through its impact on the cGAS-STING signaling pathway and the reduction of immunosuppressive adenosine in the tumor microenvironment.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Enpp-1-IN-15: A Comparative Analysis of Efficacy in Oncology Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15572963#efficacy-comparison-of-enpp-1-in-15-in-different-cancer-models\]](https://www.benchchem.com/product/b15572963#efficacy-comparison-of-enpp-1-in-15-in-different-cancer-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com